molecular formula C11H18ClN3S B13432215 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B13432215
M. Wt: 259.80 g/mol
InChI Key: ANYDIYPTLMWFLF-UHFFFAOYSA-N
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Description

3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[321]octane hydrochloride is a complex organic compound that features an imidazole ring and a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps. The process begins with the preparation of the imidazole ring, which is then functionalized with a sulfanyl group. This intermediate is subsequently reacted with a bicyclic octane derivative under specific conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, imidazole derivatives, and bicyclic octane precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted imidazole compounds .

Scientific Research Applications

3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The bicyclic octane structure may interact with cellular membranes, affecting membrane fluidity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its combination of an imidazole ring, a sulfanyl group, and a bicyclic octane structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H18ClN3S

Molecular Weight

259.80 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C11H17N3S.ClH/c1-14-5-4-12-11(14)15-10-6-8-2-3-9(7-10)13-8;/h4-5,8-10,13H,2-3,6-7H2,1H3;1H

InChI Key

ANYDIYPTLMWFLF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2CC3CCC(C2)N3.Cl

Origin of Product

United States

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